pent-4-ynyl 4-methylbenzenesulfonate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Pent-4-YN-1-YL 4-methylbenzenesulfonate can be synthesized through the reaction of pent-4-yn-1-ol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification by column chromatography.
Industrial Production Methods
In an industrial setting, the synthesis of Pent-4-YN-1-YL 4-methylbenzenesulfonate may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems for reagent addition and product separation can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Pent-4-YN-1-YL 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Nucleophilic substitution: The sulfonate group can be displaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids under specific conditions.
Reduction: The alkyne group can be reduced to alkenes or alkanes using hydrogenation catalysts.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide or acetonitrile.
Oxidation: Reagents like potassium permanganate or osmium tetroxide in aqueous or organic solvents.
Reduction: Catalysts such as palladium on carbon or Lindlar’s catalyst in the presence of hydrogen gas.
Major Products Formed
Nucleophilic substitution: Formation of substituted alkynes, such as azidoalkynes, thioalkynes, or alkoxyalkynes.
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Scientific Research Applications
Pent-4-YN-1-YL 4-methylbenzenesulfonate is widely used in scientific research due to its unique chemical properties . Some applications include:
Organic synthesis: As an intermediate in the synthesis of complex organic molecules.
Medicinal chemistry: In the development of pharmaceuticals and bioactive compounds.
Material science: In the preparation of functionalized polymers and advanced materials.
Catalysis: As a ligand or catalyst precursor in various catalytic reactions.
Mechanism of Action
The mechanism of action of Pent-4-YN-1-YL 4-methylbenzenesulfonate involves its ability to undergo nucleophilic substitution and other reactions due to the presence of the sulfonate and alkyne groups. These functional groups interact with molecular targets and pathways, facilitating the formation of new chemical bonds and the transformation of substrates.
Comparison with Similar Compounds
Similar Compounds
Prop-2-YN-1-YL 4-methylbenzenesulfonate: Contains a shorter alkyne chain and exhibits similar reactivity.
But-3-YN-1-YL 4-methylbenzenesulfonate: Contains a slightly shorter alkyne chain and similar functional groups.
Uniqueness
Pent-4-YN-1-YL 4-methylbenzenesulfonate is unique due to its longer alkyne chain, which provides greater flexibility and reactivity in organic synthesis . This compound’s ability to undergo a wide range of chemical reactions makes it a valuable intermediate in various research and industrial applications .
Properties
IUPAC Name |
pent-4-ynyl 4-methylbenzenesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3S/c1-3-4-5-10-15-16(13,14)12-8-6-11(2)7-9-12/h1,6-9H,4-5,10H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUDMRXOBWIYVMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCCC#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30450150 | |
Record name | pent-4-ynyl tosylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30450150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77758-50-0 | |
Record name | pent-4-ynyl tosylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30450150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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